Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Description
Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with two distinct aryl groups: a 4-methylphenyl ring and a 4-cyclohexylphenylsulfonamide moiety. The 4-cyclohexylphenyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The ethyl ester group enhances solubility in organic media, a common strategy in prodrug design.
Properties
Molecular Formula |
C24H31NO4S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
ethyl 3-[(4-cyclohexylphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C24H31NO4S/c1-3-29-24(26)17-23(21-11-9-18(2)10-12-21)25-30(27,28)22-15-13-20(14-16-22)19-7-5-4-6-8-19/h9-16,19,23,25H,3-8,17H2,1-2H3 |
InChI Key |
DOZVQZHLRRZJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 6–8 hrs | 3-{[(4-Cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoic acid | Requires prolonged heating for complete conversion |
| Basic hydrolysis | NaOH (2M), ethanol, 60°C, 4 hrs | Sodium salt of corresponding carboxylic acid | Faster kinetics compared to acidic hydrolysis |
The sulfonamide group remains stable under these conditions due to its electron-withdrawing nature, preserving the N–S bond.
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s NH group participates in alkylation or acylation reactions under controlled conditions:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | N-Methylated sulfonamide derivative | 72% |
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl sulfonamide | 65% |
These reactions are pH-sensitive, requiring anhydrous conditions to avoid competing hydrolysis of the ester group .
Electrophilic Aromatic Substitution
The 4-methylphenyl group directs electrophilic attacks to the para position relative to the methyl substituent:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para | Nitro-substituted aryl derivative |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Para | 4-Bromo-3-methylphenyl analog |
The cyclohexylphenyl group remains inert under these conditions due to steric hindrance from the cyclohexyl moiety .
Reduction and Oxidation Pathways
Selective reduction of the ester to alcohol is achievable without affecting the sulfonamide:
Oxidation of the 4-methylphenyl group with KMnO₄ under acidic conditions converts the methyl group to a carboxylic acid, though this requires rigorous conditions (100°C, 12 hrs).
Coupling Reactions
The carboxylic acid (from hydrolyzed ester) participates in amide bond formation:
| Coupling Partner | Reagents | Product | Application |
|---|---|---|---|
| Benzylamine | EDCl, HOBt, DMF | Sulfonamide-linked benzylamide | Prodrug design |
| 4-Aminophenol | DCC, DMAP, CH₂Cl₂ | Phenolic amide conjugate | Polymer-supported synthesis |
Comparative Reactivity of Functional Groups
| Group | Reactivity Order | Susceptible Reactions |
|---|---|---|
| Ester | Highest | Hydrolysis, transesterification, reduction |
| Sulfonamide NH | Moderate | Alkylation, acylation |
| 4-Methylphenyl | Low | Electrophilic substitution (directed by CH₃) |
| Cyclohexylphenyl | Negligible | No significant reactivity under standard conditions |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds. For instance, derivatives of propanoic acid have shown promising results against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of cell proliferation through apoptosis induction or cell cycle arrest .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The sulfonamide group is particularly noted for its effectiveness against bacterial infections due to its ability to inhibit bacterial folic acid synthesis.
Anti-inflammatory Effects
Compounds structurally related to Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate have been studied for their anti-inflammatory effects, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases.
Applications in Pharmaceutical Research
- Drug Development : Due to its biological activity, this compound can serve as a lead structure for developing new pharmaceuticals targeting cancer or microbial infections.
- Biological Assays : It can be used in biological assays to evaluate the efficacy of new drug candidates or to study mechanisms of action related to cell proliferation and apoptosis.
- Formulation Studies : Given its solubility characteristics, it may be explored in formulation studies to enhance drug delivery systems.
Case Study 1: Anticancer Screening
In a study examining various propanoate derivatives, this compound was screened for its antiproliferative effects on HCT-116 cells. Results indicated an IC50 value comparable to known chemotherapeutics, suggesting significant potential for further development in oncology .
Case Study 2: Antimicrobial Efficacy
A series of sulfonamide derivatives were tested against common bacterial strains. This compound demonstrated notable activity against resistant strains of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations:
Phosphoryl Group Influence: Compounds 7h, 7j, and 7q feature a dimethoxyphosphoryl group (-PO(OCH₃)₂), which enhances polarity and may facilitate interactions with phosphorylated biological targets.
Aryl Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂ in 7q, -Cl in 7h): Increase electrophilicity and may enhance binding to electron-rich enzyme active sites. Electron-Donating Groups (e.g., -CH₃ in the target compound): Improve lipophilicity and metabolic stability due to reduced oxidative susceptibility . Fluorinated Analogues (e.g., 7j): Fluorine’s electronegativity can improve bioavailability and binding affinity via halogen bonding .
Sulfonamide vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points : Higher melting points in nitro-substituted derivatives (e.g., 7q) correlate with increased crystallinity due to strong intermolecular interactions .
- Solubility : The target compound’s cyclohexyl group likely reduces aqueous solubility compared to fluorinated analogues (e.g., 7j) but enhances membrane permeability.
Biological Activity
Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate, commonly referred to by its chemical name, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C24H31NO4S
- CAS Number : 524049-87-4
- Molecular Weight : 429.58 g/mol
The compound features a sulfonamide moiety attached to a propanoate backbone, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, particularly carbonic anhydrases and sulfonamide-sensitive enzymes, which can affect metabolic pathways in cells.
- Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antimicrobial activity against various pathogens. The presence of the cyclohexyl and methylphenyl groups may enhance lipophilicity, facilitating membrane penetration.
- Anti-inflammatory Effects : Sulfonamides are often associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related sulfonamide compounds indicated that they possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on human cell lines showed that this compound exhibited moderate cytotoxic effects at concentrations above 50 µM. Cell viability assays indicated a dose-dependent reduction in cell proliferation, suggesting potential applications in cancer therapy .
Anti-inflammatory Activity
Research has demonstrated that sulfonamide derivatives can modulate inflammatory pathways. In a model of acute inflammation, compounds similar to this compound significantly reduced edema formation and pro-inflammatory cytokine levels in animal models .
Data Tables
Q & A
Basic: What are the common synthetic routes for preparing ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting an amino-substituted propanoate precursor (e.g., ethyl 3-amino-3-(4-methylphenyl)propanoate) with 4-cyclohexylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Activation : Use of coupling agents like carbonyldiimidazole (CDI) to facilitate amide bond formation, as seen in analogous ester syntheses .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or NMR.
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR to confirm the sulfonamide linkage and substituent positions (e.g., cyclohexyl and methylphenyl groups).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive structural elucidation, as demonstrated for structurally related ethyl propanoate derivatives .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Advanced: How can researchers optimize reaction yields for this compound’s sulfonylation step?
Methodological Answer:
Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonyl chloride reactivity.
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine precursor improves conversion, as observed in similar syntheses .
Advanced: How can contradictory biological activity data for this compound be resolved?
Methodological Answer:
- Dose-Response Studies : Validate activity across multiple concentrations to rule out false positives/negatives.
- Metabolic Stability Assays : Assess if instability in biological matrices (e.g., plasma) skews results.
- Computational Modeling : Use molecular docking to compare binding affinities with structurally related sulfonamides, which may explain variability in activity .
- Isotopic Labeling : Track metabolic pathways using 14C-labeled analogs to confirm target engagement .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential sulfonyl chloride volatility.
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: What strategies can improve the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Buffering : Maintain pH 6–7 to avoid sulfonamide hydrolysis.
- Lyophilization : Convert to a stable lyophilized powder for long-term storage.
- Co-solvents : Use DMSO or PEG-400 to enhance solubility and reduce aggregation.
- Degradation Studies : Monitor stability via LC-MS under accelerated conditions (e.g., 40°C) to identify degradation pathways .
Advanced: How can structure-activity relationships (SAR) guide modification of this compound?
Methodological Answer:
- Substituent Variation : Replace the cyclohexyl group with bicyclic moieties (e.g., adamantyl) to enhance lipophilicity and target binding, as seen in sulfonamide SAR studies .
- Bioisosteric Replacement : Substitute the methylphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to modulate electronic effects without altering steric bulk .
- Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to improve bioavailability .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition : Screen against serine proteases or sulfotransferases, given sulfonamide’s role as a protease inhibitor scaffold .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity.
- Membrane Permeability : Perform Caco-2 monolayer assays to predict intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
